Iron trichlorate

Description

Nomenclature and Chemical Identity in the Context of "Iron Trichlorate"

The term "this compound" is not a standard chemical name and can be considered ambiguous. In chemical nomenclature, "trichlorate" would imply the presence of three chlorate (B79027) (ClO₃⁻) ions. Therefore, the chemically accurate name for a compound with one iron ion and three chlorate ions would depend on the oxidation state of the iron.

Iron(III) chlorate : This compound consists of an iron ion with a +3 oxidation state (Fe³⁺) and three chlorate ions (ClO₃⁻). The balanced chemical formula is Fe(ClO₃)₃ . brainly.comyoutube.com There is a PubChem entry for this compound, listed as "Chloric acid, iron(3+) salt (3:1)". nih.gov Theoretical discussions suggest that while its existence is plausible, its synthesis and isolation may be challenging. chemicalforums.com

Iron(II) chlorate : This compound involves an iron ion with a +2 oxidation state (Fe²⁺) and two chlorate ions to maintain charge neutrality, resulting in the formula Fe(ClO₃)₂ . brainly.comyoutube.com It has been noted that a compound combining a reducing agent like Fe(II) and a strong oxidizing agent like the chlorate ion would likely be highly unstable and potentially explosive. chemicalforums.com

Often, the term "this compound" is used mistakenly to refer to Iron(III) chloride (FeCl₃), a common industrial and laboratory chemical. vedantu.com Also known as ferric chloride, this compound consists of an iron(III) ion and three chloride (Cl⁻) ions. vedantu.comwikipedia.org It is a strong Lewis acid and is used as a catalyst in organic synthesis and for water purification. sciencemadness.orgwikidoc.org

Table 1: Physicochemical Properties of Iron(III) Chloride (Anhydrous)

| Property | Value |

|---|---|

| Chemical Formula | FeCl₃ |

| Molar Mass | 162.204 g/mol |

| Appearance | Green-black or purple-red crystals |

| Density | 2.90 g/cm³ |

| Melting Point | 307.6 °C (585.7 °F; 580.8 K) |

| Boiling Point | 316 °C (601 °F; 589 K) (decomposes) |

Data sourced from multiple references. vedantu.comwikipedia.orgsciencemadness.orgamericanelements.com

Historical Perspectives on Iron-Oxychlorine Chemistry

The study of iron compounds has ancient roots, with iron itself being a cornerstone of civilization since the Iron Age. libretexts.org The development of modern chemistry in the 18th and 19th centuries led to the isolation and characterization of numerous iron salts. Chlorine was first isolated by Carl Wilhelm Scheele in 1774, and the nature of chlorates, such as potassium chlorate, was elucidated in the late 18th century by Claude Louis Berthollet. fishersci.fi

The synthesis and study of compounds combining metals with oxychlorine anions (like chlorate, ClO₃⁻, and perchlorate (B79767), ClO₄⁻) became an active area of inorganic chemistry research. While common salts like iron(III) chloride were well-characterized and used extensively, the specific study of more reactive and less stable compounds like iron(III) chlorate has been more limited. The inherent instability arising from combining an oxidizing anion with a potentially reducing cation presented significant challenges to early chemists and remains a consideration today. chemicalforums.com The exploration of iron oxychlorides, such as FeOCl, which can be formed from the thermal decomposition of hydrated iron(III) chloride, also contributed to the understanding of this chemical space. wikipedia.orgwikipedia.org

Current Research Significance of Iron-Chlorate Interactions

Interest in the interactions between iron and chlorate has been revitalized by discoveries in planetary science, particularly concerning the chemistry of the Martian surface. techexplorist.com Oxychlorine species, including chlorate and perchlorate, have been found to be widespread on Mars. techexplorist.com

Current research focuses on several key areas:

Redox Processes on Mars : Studies have investigated the capacity of chlorate to act as an oxidant for ferrous iron (Fe²⁺), a process with significant implications for the historical and present-day geochemistry of Mars. mdpi.comresearchgate.net Research has shown that one chlorate ion is capable of oxidizing six Fe(II) ions, leading to the formation of various Fe(III) and mixed-valent iron minerals. mdpi.com

Iron Mineral Formation : The interaction between dissolved Fe(II) and chlorate in Mars-relevant fluids (rich in chlorides or sulfates) can produce a variety of iron-bearing minerals. mdpi.com Depending on factors like pH and fluid composition, the products can include lepidocrocite, goethite, magnetite, akaganeite, schwertmannite, and jarosite. mdpi.com The specific iron mineralogy of the Martian surface is thought to be a controlling factor in the generation ratios of perchlorate to chlorate. techexplorist.com

Catalysis : Related iron oxychlorine compounds, such as iron oxychloride (FeOCl), have been studied for their catalytic properties. acs.org Iron compounds are well-known catalysts in industrial processes, such as the Haber-Bosch process for ammonia (B1221849) synthesis, due to their ability to exist in multiple oxidation states. libretexts.org The study of FeOCl as a potential Fenton catalyst for water treatment, for example, explores its ability to activate hydrogen peroxide to degrade organic pollutants. acs.org

This research underscores the importance of understanding iron-chlorate systems, not only for fundamental inorganic chemistry but also for unraveling the geochemical processes of other planets and developing new catalytic technologies.

Structure

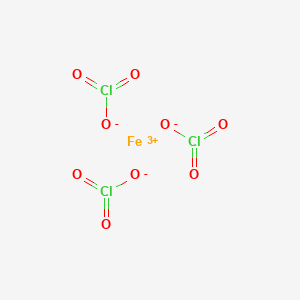

2D Structure

Properties

CAS No. |

14013-71-9 |

|---|---|

Molecular Formula |

Cl3FeO9 |

Molecular Weight |

306.19 g/mol |

IUPAC Name |

iron(3+);trichlorate |

InChI |

InChI=1S/3ClHO3.Fe/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

JRSGPUNYCADJCW-UHFFFAOYSA-K |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |

Canonical SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |

Other CAS No. |

14013-71-9 |

Origin of Product |

United States |

Theoretical Investigations of Iron Iii Chlorate Stability and Reactivity

Thermochemical Analysis of Iron(III) Chlorate (B79027) Formation and Decomposition

Decomposition Reaction: 2 Fe(ClO₃)₃(s) → 2 FeCl₃(s) + 9 O₂(g) brainly.comwebqc.org

This reaction highlights an internal redox process where the chlorate ion acts as an oxidizing agent, ultimately leading to the formation of chloride ions and the release of molecular oxygen. The iron cation, Fe³⁺, is in a high oxidation state and can be reduced, contributing to the compound's instability.

While specific thermochemical data for iron(III) chlorate is scarce due to its instability, analysis of related iron(III) compounds provides a comparative framework for its expected behavior. The thermal decomposition of iron salts is a complex process involving dehydration, hydrolysis, and ligand-to-metal redox reactions. uel.br For instance, studies on iron(III) complexes with perchlorate (B79767) (a related oxyanion) show decomposition beginning at relatively low temperatures (e.g., 146°C), with the conversion of perchlorate to chloride being a key step. scitechnol.comscirp.org This suggests that iron(III) chlorate would also decompose at modest temperatures.

Table 1: Decomposition Temperatures of Related Iron(III) Salts (This table provides context by comparing the thermal stability of other iron salts, as direct data for iron(III) chlorate is not available in the reviewed literature.)

| Compound | Decomposition Temperature (°C) | Final Product(s) | Source |

| Iron(III) Chloride (anhydrous) | ~316 | Iron(II) chloride, Chlorine | wikipedia.org |

| Iron(III) Chloride Hexahydrate | 280 | Iron oxychloride, HCl | uel.brwikipedia.org |

| Iron(III) Nitrate (B79036) Nonahydrate | 149 (ligand output) | Iron(III) oxide | uel.br |

| Iron(III) Perchlorate Complex | 146-220 (anion conversion) | Ferric Chloride | scirp.org |

The data indicates that the nature of the anion significantly influences the decomposition temperature and pathway. The decomposition of hydrated salts often involves the loss of water and hydrolysis before the redox decomposition of the anion. uel.br For the anhydrous iron(III) chlorate, the decomposition is predicted to be a direct, and likely energetic, intramolecular redox event.

Kinetic Considerations for Intramolecular Redox Processes in Iron(III) Chlorate

Kinetic studies of similar systems, such as the reactions of iron(III) with various ligands, often show the formation of an initial complex followed by a rate-determining intramolecular electron transfer step. nih.govcapes.gov.br For Fe(ClO₃)₃, the reaction mechanism likely involves the transfer of electrons from the oxygen atoms of the chlorate ligand to the Fe(III) center, transiently forming Fe(II) and highly reactive chlorine-oxygen intermediates, which then rearrange to form the final stable products, FeCl₃ and O₂.

The kinetics of the reverse process, the oxidation of ferrous iron (Fe²⁺) by chlorate, have been studied and are described by the net reaction:

6Fe²⁺ + ClO₃⁻ + 6H⁺ → 6Fe³⁺ + Cl⁻ + 3H₂O mdpi.com

This reaction is thermodynamically favorable and its kinetics can be modeled with a specific rate law. mdpi.com The rapid nature of this oxidation underscores the inherent instability of a compound that contains both Fe³⁺ and ClO₃⁻, as the system strongly favors the Fe³⁺ and Cl⁻ state. The intramolecular pathway within the solid Fe(ClO₃)₃ compound represents a different kinetic regime but is driven by the same fundamental redox potentials.

Advanced Computational Modeling of Iron(III) Chlorate Electronic Structure and Energetics

Due to its instability, experimental characterization of iron(III) chlorate's electronic structure is challenging. Therefore, advanced computational methods are essential for theoretical investigation. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations (like coupled-cluster theory) are powerful tools for studying the electronic properties of transition metal complexes. kuleuven.be

A computational study of Fe(ClO₃)₃ would aim to elucidate several key properties:

Electronic Structure: Calculating the distribution of electron density and the nature of the bonding between iron and the chlorate ligands. This would reveal the degree of covalent vs. ionic character.

Spin State Energetics: Fe(III) is a d⁵ ion and can exist in different spin states. Computational models can predict the ground spin state (typically high-spin for octahedral Fe³⁺) and the energies of other possible states. kuleuven.be

Reaction Pathways: Modeling the decomposition pathway to identify transition states and intermediates, thereby calculating the activation energy for the intramolecular redox process. acs.org

Table 2: Application of Computational Methods to Iron(III) Chlorate (This table outlines the theoretical approaches that would be used to study Fe(ClO₃)₃, as specific computational studies on this compound were not found in the reviewed literature.)

| Computational Method | Predicted Property | Significance | Source |

| Density Functional Theory (DFT) | Optimized geometry, electronic density of states, spin density | Provides fundamental understanding of bonding and electronic structure. nih.gov | |

| Ab initio Molecular Dynamics | Structural evolution at different temperatures | Simulates the dynamic process of thermal decomposition. aps.org | |

| Coupled-Cluster (e.g., CCSD(T)) | Accurate thermochemical data (heats of formation, reaction energies) | Provides high-accuracy benchmarks for energetics. researchgate.net | |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies (UV-Vis spectrum) | Predicts spectroscopic properties related to its electronic structure. |

These computational approaches are crucial for building a theoretical model of iron(III) chlorate's properties, offering insights that are currently inaccessible through direct experimentation.

Elucidation of Redox Potentials in Iron-Chlorate Aqueous Systems

The reactivity of the iron-chlorate system is fundamentally governed by the standard electrode potentials of the constituent half-reactions. The high positive standard reduction potentials for both the Fe³⁺/Fe²⁺ and ClO₃⁻/Cl⁻ couples indicate that both Fe³⁺ and ClO₃⁻ are strong oxidizing agents.

Table 3: Standard Reduction Potentials in Acidic Solution (25 °C)

| Half-Reaction | Standard Potential (E°) (Volts) | Source |

| Fe³⁺ + e⁻ ⇌ Fe²⁺ | +0.771 | libretexts.org |

| ClO₃⁻ + 6H⁺ + 6e⁻ ⇌ Cl⁻ + 3H₂O | +1.451 |

This positive cell potential demonstrates the strong thermodynamic driving force for chlorate to oxidize Fe²⁺. Consequently, the coexistence of Fe³⁺ and ClO₃⁻ in a single ionic compound, iron(III) chlorate, represents a state of high potential energy, predisposing it to decompose into the more stable iron(III) chloride and oxygen. In aqueous solution, the speciation is complex, with various hydrated iron complexes such as [Fe(H₂O)₆]³⁺ and [FeCl(H₂O)₅]²⁺ potentially forming, further influencing the redox equilibria. researchgate.net

Synthetic Methodologies and Practical Challenges for Iron Iii Chlorate Synthesis

Proposed Solution-Phase Synthesis Routes for Iron(III) Chlorate (B79027)

While the isolation of stable, solid iron(III) chlorate is not well-documented in scientific literature, theoretical pathways for its synthesis in solution can be proposed based on established chemical principles for forming metal salts.

A primary and theoretically straightforward method for synthesizing iron(III) chlorate in an aqueous solution is through the acid-base neutralization reaction between iron(III) hydroxide (B78521) (Fe(OH)₃) and chloric acid (HClO₃). In this approach, the insoluble iron(III) hydroxide is reacted with a stoichiometric amount of chloric acid. The reaction is expected to proceed as follows:

Fe(OH)₃(s) + 3HClO₃(aq) → Fe(ClO₃)₃(aq) + 3H₂O(l)

This method is analogous to the laboratory preparation of other metal chlorates, which can be formed by reacting a metal hydroxide with chloric acid. testbook.com The driving force for this reaction is the formation of water, which shifts the equilibrium towards the products, resulting in an aqueous solution of iron(III) chlorate. However, the successful isolation of the solid product from this solution is hindered by the challenges discussed in subsequent sections.

Following the successful formation of iron(III) chlorate in an aqueous solution, its isolation would theoretically be achieved through controlled crystallization. Common industrial and laboratory techniques for crystallizing soluble salts include evaporative crystallization and cooling crystallization. googleapis.comgoogle.com

Evaporative Crystallization : This technique involves carefully evaporating the solvent (water) from the solution, thereby increasing the concentration of the solute until it exceeds its solubility limit and begins to crystallize.

Cooling Crystallization : This method relies on the principle that the solubility of many salts decreases as the temperature is lowered. A saturated solution prepared at a higher temperature is cooled, inducing the precipitation of the crystalline salt. googleapis.com

For iron(III) chlorate, these processes would need to be conducted under highly controlled conditions, likely at low temperatures, to mitigate the compound's inherent instabilities. The successful application of these techniques to produce a solid, pure product remains a significant practical challenge.

Challenges Associated with Isolation and Storage of Iron(III) Chlorate

The primary obstacles to the synthesis and storage of iron(III) chlorate stem from its extreme sensitivity to decomposition through internal redox reactions and its instability in aqueous environments.

Iron(III) chlorate is composed of a cation, iron(III) (Fe³⁺), which is a moderate oxidizing agent capable of being reduced to the iron(II) state (Fe²⁺), and a highly oxidizing anion, chlorate (ClO₃⁻). chemeurope.com The chlorate ion is thermodynamically unstable and can decompose, often exothermically, to form chlorides and oxygen. dtic.mil The combination of an oxidizing anion and a reducible cation within the same ionic lattice creates a compound that is highly susceptible to spontaneous internal oxidation-reduction.

This intramolecular redox reaction can be represented as: Fe(ClO₃)₃ → FeCl₃ + 4.5O₂(g)

This inherent reactivity means the compound is likely to be sensitive to heat, shock, or even exposure to light, potentially leading to rapid or explosive decomposition. Studies on related systems show that reduced iron minerals can readily reduce chlorate ions, highlighting the favorability of this redox couple. researchgate.net

In aqueous solutions, the iron(III) ion exhibits significant hydrolytic instability. The Fe³⁺ ion is a strong Lewis acid and will readily hydrolyze, particularly in solutions where the pH is greater than 3. nih.gov This hydrolysis process involves the reaction of the hydrated iron ion with water to release protons (H⁺) and form a series of hydroxo and oxo-bridged species.

The initial hydrolysis step can be represented as: [Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺

As the pH increases, this process continues, leading to the formation of polynuclear iron complexes and eventually the precipitation of insoluble iron oxyhydroxides, such as ferrihydrite. nih.goviaea.org This tendency to hydrolyze makes it exceedingly difficult to maintain a pure aqueous solution of iron(III) chlorate, as any deviation from a strongly acidic environment will promote the decomposition of the target species. The stability of iron(III) complexes is generally inversely proportional to their tendency to hydrolyze. capes.gov.brtandfonline.com

Exploratory Research into Stabilization Strategies for Iron(III) Chlorate Species

Given the profound instability of simple iron(III) chlorate, research into stabilizing the Fe³⁺ ion in the presence of the chlorate anion would likely focus on the use of chelating ligands. Chelation involves the binding of a central metal ion to a ligand at multiple points, forming a more stable complex.

| Stabilization Strategy | Mechanism | Potential Ligand Examples | Anticipated Outcome |

|---|---|---|---|

| Chelation of the Fe(III) Ion | The formation of a stable coordination complex around the Fe³⁺ cation can sterically and electronically shield it, reducing its susceptibility to both reduction and hydrolysis. capes.gov.brtandfonline.com | Phenanthroline-based ligands, Tetra-amidato macrocyclic ligands (TAMLs), Ethylenediaminetetraacetic acid (EDTA). scirp.orgnih.govnih.gov | Increased stability of the iron(III) chlorate species in solution, potentially allowing for further study of its properties, though isolation as a simple salt would still be improbable. |

| Use of Non-Aqueous Solvents | Conducting synthesis in a non-aqueous, aprotic solvent could prevent the hydrolytic decomposition pathways that plague aqueous solutions. nih.gov | Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO). | Suppression of hydrolysis, but the risk of internal oxidation-reduction would remain a critical challenge. |

By forming a stable iron(III) coordination complex, the ligand may protect the iron center from reacting with the chlorate anion or hydrolyzing in solution. researchgate.net While this approach might not enable the isolation of pure, solid Fe(ClO₃)₃, it represents a plausible avenue for studying the properties of the iron(III) chlorate species within a stabilized, complexed form in solution.

Mechanistic Studies of Chlorate Mediated Iron Oxidation and Reduction

Oxidation of Dissolved Ferrous Iron (Fe(II)) by Chlorate (B79027) (ClO3-)

The oxidation of dissolved ferrous iron (Fe(II)) by chlorate (ClO3-) is a significant geochemical process. Chlorate, a potent oxidant, can effectively convert Fe(II) to ferric iron (Fe(III)), which then typically hydrolyzes and precipitates as various iron(III) oxyhydroxide minerals. mdpi.comresearchgate.net This reaction is particularly relevant in environments where chlorate is present, such as on the surface of Mars. usra.eduusra.edu

Reaction Kinetics and Rate Law Determination

The oxidation of Fe(II) by chlorate is a kinetically favorable process that can proceed to near completion within weeks to a month under various fluid compositions. usra.eduresearchgate.net Studies have shown that the reaction rate is dependent on the concentrations of both Fe(II) and chlorate. cas.czusra.edu A proposed rate equation for this reaction is: -d[Fe²⁺]/dt = kₑₓₚ[Fe²⁺][ClO₃⁻] cas.cz

Predictive geochemical models have been developed to simulate the rate of Fe(II) oxidation by chlorate under different conditions, including varying temperatures and chlorate concentrations. researchgate.net These models have been validated against experimental data and can accurately predict reaction rates at temperatures as low as 0°C. usra.eduacs.org

Stoichiometric Efficiency of Chlorate in Fe(II) Oxidation Processes

The theoretical stoichiometry of the reaction between ferrous iron and chlorate is a 6:1 molar ratio, as described by the net redox reaction: 6Fe²⁺ + ClO₃⁻ + 6H⁺ → 6Fe³⁺ + Cl⁻ + 3H₂O mdpi.com

This means that one mole of chlorate has the capacity to oxidize six moles of ferrous iron. mdpi.comusra.edu Experimental studies have confirmed that chlorate can exhibit its full stoichiometric efficiency under a range of conditions relevant to natural environments. researchgate.netusra.edu Even in systems where chlorate is the limiting reactant, nearly 90% of the maximum stoichiometric extent of the reaction can be achieved within approximately 100 days. mdpi.com

However, some studies have noted that the observed consumption of chlorate can be higher than the theoretical one-sixth, suggesting potential side reactions or decomposition of chlorate, particularly in acidic, chloride-containing fluids. mdpi.com Despite this, mass balance calculations demonstrate that 1 wt.% of chlorate can produce a significant amount of Fe(III) or mixed-valent mineral products, ranging from approximately 6 to 12 wt.%, depending on the specific mineral phase that precipitates. mdpi.comresearchgate.net

Influence of Solution Chemistry on Reaction Rates (pH, Ionic Strength, Ligand Presence)

The rate of Fe(II) oxidation by chlorate is significantly influenced by the surrounding solution chemistry.

pH: The reaction proceeds over a wide pH range, from acidic to near-neutral conditions. researchgate.netusra.edu While the initial pH is a factor, the reaction itself generates acidity through the hydrolysis of the newly formed Fe(III), causing the pH to drop. usra.eduusra.edu This decrease in pH can have an autocatalytic effect, accelerating the oxidation rate. usra.edu Regardless of the starting pH (from 3 to 7), the final pH of the solution tends to converge to a value between 2.0 and 2.6. usra.edu

Ionic Strength and Ligand Presence: The composition of the background electrolyte, which determines the ionic strength and the types of ligands present, plays a crucial role. The rate of Fe(II) oxidation by chlorate is notably faster in chloride-rich fluids than in sulfate-rich fluids. usra.eduresearchgate.net This is because sulfate (B86663) ions form strong complexes with Fe²⁺, which reduces its availability for oxidation. usra.eduresearchgate.net The presence of different anions also influences the type of mineral products formed. mdpi.comusra.edu For instance, chloride ions are essential for the formation of akaganeite. mdpi.com

Temperature-Dependent Reaction Pathways and Products

Temperature is a critical factor controlling both the rate of Fe(II) oxidation by chlorate and the resulting mineral products. The reaction has been shown to proceed even at temperatures as low as 0°C, albeit at a slower rate than at higher temperatures. acs.orgusra.edu The reaction rate exhibits a strong temperature dependence, with a reported activation energy of approximately 84.0 kJ/mol. usra.edu

The mineralogy of the iron oxides formed is also temperature-dependent. For example, in chloride-rich solutions, akaganeite formation is favored at 4°C, whereas lepidocrocite is the preferred product at 24°C. acs.orgfigshare.com In both chloride- and sulfate-rich solutions, lepidocrocite formation is generally favored at lower temperatures (4°C), while goethite production is more prominent at higher temperatures (24°C). acs.org This suggests that the iron mineralogy in colder environments may differ from that formed in warmer settings. acs.org

Mineralogical Outcomes of Iron(II) Oxidation by Chlorate

The oxidation of ferrous iron by chlorate leads to the precipitation of a variety of ferric iron oxyhydroxide minerals. The specific mineral phases that form are controlled by a combination of factors including the fluid composition (particularly the dominant anion), the solution's acidity (pH), the rate of Fe(II) oxidation, and the temperature. mdpi.comacs.org

Formation and Characterization of Iron(III) Oxyhydroxide Phases (e.g., Goethite, Lepidocrocite, Akaganeite)

A range of Fe(III) oxyhydroxide minerals have been identified as products of Fe(II) oxidation by chlorate. researchgate.netacs.org These minerals are typically characterized using techniques such as powder X-ray diffraction (XRD). usra.edu

Goethite (α-FeOOH): Goethite is a common product, particularly in sulfate-rich solutions. mdpi.com Its formation is favored at higher temperatures (24°C) compared to lepidocrocite. acs.orgusra.edu In near-neutral solutions, more crystalline goethite tends to form, especially when the rate of iron oxidation is slower. mdpi.comresearchgate.net Goethite often forms through the weathering of other iron-rich minerals and is a primary component of many soils. wikipedia.org

Lepidocrocite (γ-FeOOH): Lepidocrocite is frequently observed, especially in chloride-rich fluids. mdpi.comresearchgate.net Its formation is promoted by the presence of chloride ions. mdpi.com In contrast to goethite, lepidocrocite formation is often favored at lower temperatures (4°C). acs.org Slower rates of formation in near-neutral solutions can lead to a mixture of lepidocrocite and goethite. mdpi.com

Akaganeite (β-FeO(OH,Cl)): The formation of akaganeite is distinctive to chloride-rich environments, as chloride ions are necessary to stabilize its crystal structure. mdpi.comampp.org It tends to form in acidic, chloride-rich fluids and is often associated with rapid iron oxidation rates. mdpi.comsci-hub.se Studies have shown that in chloride-rich solutions, akaganeite formation is favored at lower temperatures (4°C), while at higher temperatures (24°C), lepidocrocite is more likely to form. acs.orgfigshare.com

The following table summarizes the influence of key factors on the formation of these iron oxyhydroxide phases:

| Mineral | Chemical Formula | Favorable Conditions |

| Goethite | α-FeOOH | Sulfate-rich solutions, higher temperatures (e.g., 24°C), slower oxidation rates. mdpi.comacs.org |

| Lepidocrocite | γ-FeOOH | Chloride-rich solutions, lower temperatures (e.g., 4°C). mdpi.comacs.org |

| Akaganeite | β-FeO(OH,Cl) | Acidic, chloride-rich solutions, rapid oxidation rates, lower temperatures (e.g., 4°C). mdpi.comacs.orgfigshare.com |

Precipitation of Iron(III) Sulfate Minerals (e.g., Jarosite)

The oxidation of dissolved ferrous iron (Fe(II)) by chlorate (ClO₃⁻) is a significant abiotic pathway that leads to the formation and precipitation of various Iron(III) minerals, including the hydroxysulfate mineral jarosite ((K,Na,H₃O)Fe₃(OH)₆(SO₄)₂) mdpi.comresearchgate.net. The specific mineral products that form are highly dependent on the surrounding fluid chemistry, pH, and the rate of iron oxidation mdpi.comresearchgate.net.

Oxidation: 6Fe²⁺ + ClO₃⁻ + 6H⁺ → 6Fe³⁺ + Cl⁻ + 3H₂O usra.edu

Hydrolysis & Precipitation (example for Jarosite): 3Fe³⁺ + 2SO₄²⁻ + 6H₂O + K⁺ → KFe₃(SO₄)₂(OH)₆ + 6H⁺

This process can drive local microenvironments into the acidic stability field required for jarosite formation, even if the initial bulk solution is near-neutral usra.edu. Higher initial concentrations of Fe(II) can lead to greater acidification, further promoting the precipitation of minerals like jarosite wustl.edu. Research has shown that in sulfate-rich fluids, chlorate-driven oxidation can effectively produce jarosite, among other minerals researchgate.netresearchgate.net. Mass balance calculations indicate that 1 wt.% of chlorate has the potential to produce approximately 12 wt.% of jarosite mdpi.comresearchgate.net.

The mineral products from chlorate-mediated Fe(II) oxidation in various simulated fluid compositions are summarized below.

| Fluid Composition | Primary Mineral Products | Secondary Mineral Products | Reference |

| Sulfate-Rich | Jarosite, Goethite | Schwertmannite | mdpi.comresearchgate.net |

| Chloride-Rich | Akaganeite, Lepidocrocite | Goethite, Magnetite | mdpi.comresearchgate.net |

| Perchlorate-Rich | Lepidocrocite | Goethite | wustl.edu |

Diagenetic Transformations of Primary Iron(III) Mineral Products

The primary iron(III) minerals formed through chlorate-mediated oxidation, such as jarosite, goethite, and schwertmannite, are often metastable mdpi.comwustl.edu. Over geological timescales, these initial precipitates can undergo diagenetic transformations, altering their structure and composition to form more stable minerals usra.edu.

The most significant diagenetic product of these transformations is hematite (B75146) (α-Fe₂O₃), a more stable iron oxide researchgate.netusra.edu. Studies simulating diagenetic processes have shown that jarosite can transform into coarse-grained gray hematite, particularly under elevated temperatures (e.g., 200 °C) and in chloride-rich, low-sulfate fluids researchgate.net. Other primary minerals like akaganeite, ferrihydrite, goethite, and schwertmannite tend to transform into fine-grained red hematite or not transform at all under similar conditions researchgate.net.

This transformation pathway is crucial for interpreting the geological record, as the presence of hematite can be linked back to precursor minerals like jarosite, which in turn indicate specific past environmental conditions, such as acidic, oxidizing, sulfate-rich waters potentially involving chlorate mdpi.comresearchgate.net. It has been calculated that the complete diagenetic transformation of the iron minerals initially formed from the oxidation of Fe(II) by 1 wt.% chlorate could yield approximately 5.7 wt.% hematite mdpi.comresearchgate.net.

| Primary Mineral | Diagenetic Conditions | Transformation Product | Reference |

| Jarosite | 200 °C, Chloride-rich fluid | Coarse-grained gray hematite | researchgate.net |

| Jarosite | 200 °C, Sulfate-rich fluid | Incomplete transformation to hematite | researchgate.net |

| Goethite, Schwertmannite | 98-200 °C, various fluids | Fine-grained red hematite or no transformation | researchgate.net |

Abiotic Reduction of Chlorate by Solid-Phase Iron(II) Minerals

While dissolved Fe(II) is readily oxidized by chlorate, solid-phase Fe(II)-bearing minerals can also serve as effective reductants for chlorate, causing its abiotic transformation to chloride (Cl⁻) researchgate.netacs.org. This process is significant in environments where solid iron minerals are abundant and can influence the cycling of chlorine and other elements acs.orgacs.org.

Reduction by Iron(II) Oxide Phases (e.g., Wüstite)

Wüstite (FeO), a simple iron(II) oxide, has been shown to stoichiometrically reduce chlorate to chloride in laboratory batch reactor experiments researchgate.netacs.org. The reaction involves the surface Fe(II) atoms of the wüstite mineral acting as the electron donor. This process demonstrates that solid-phase iron oxides can be a significant sink for chlorate in anoxic environments acs.orgscience.gov.

Reduction by Iron(II) Carbonate Phases (e.g., Siderite)

Siderite (FeCO₃), an iron(II) carbonate mineral, is another effective reductant for chlorate researchgate.netacs.org. Similar to wüstite, siderite can abiotically reduce ClO₃⁻ to Cl⁻ acs.org. This reaction has implications for the stability of both chlorate and carbonate minerals in certain geological settings researchgate.net. The reduction of chlorate by siderite proceeds even though dissolved Fe(II) at low concentrations does not show detectable chlorate reduction, highlighting the importance of the mineral surface in facilitating the reaction wustl.eduacs.org.

Reduction by Green Rusts (Mixed Fe(II)/Fe(III) Hydroxides)

Green rusts, which are mixed-valence Fe(II)/Fe(III) layered double hydroxides, are particularly reactive towards chlorate researchgate.netacs.org. Both sulfate and chloride forms of green rust (GR_SO₄ and GR_Cl) have been demonstrated to reduce chlorate rapidly and completely to chloride acs.orgacs.org. The reduction capacity is largely dictated by the structural Fe(II) content researchgate.net. Studies show that green rusts degrade chlorate much more quickly than they do nitrate (B79036) acs.org. The reactivity of green rust makes it a key player in the abiotic transformation of oxyanions in iron-rich environments researchgate.netdntb.gov.ua.

Preferential Reduction in the Presence of Other Oxyanions (e.g., Nitrate)

When both chlorate (ClO₃⁻) and nitrate (NO₃⁻) are present, Fe(II)-bearing minerals exhibit preferential reactivity.

Wüstite and Green Rust: Studies show that when these minerals are exposed to both oxyanions simultaneously, chlorate is reduced preferentially over nitrate researchgate.netacs.org.

Siderite: Siderite has been found to reduce chlorate but not nitrate under the same experimental conditions researchgate.netacs.org.

Green Rust Competition: While some studies report preferential reduction of chlorate acs.org, others focusing specifically on green rust found no significant competitive effects, with both anions being reduced simultaneously, although chlorate reduction was kinetically much faster acs.orgacs.org.

The presence of background salts can also influence these reactions. For instance, increased NaCl concentration was found to enhance chlorate reduction by Fe(II) minerals while decreasing the rate of nitrate reduction acs.org. These selective reactions have significant implications for understanding the relative persistence of different oxyanions in natural systems acs.org.

| Fe(II) Mineral | Reactivity with Chlorate (ClO₃⁻) | Reactivity with Nitrate (NO₃⁻) | Preferential Reduction | Reference |

| Wüstite (FeO) | Yes | Yes | ClO₃⁻ > NO₃⁻ | researchgate.netacs.org |

| Siderite (FeCO₃) | Yes | No | ClO₃⁻ | researchgate.netacs.org |

| Green Rust (GR) | Yes (fast) | Yes (slower) | ClO₃⁻ > NO₃⁻ | acs.orgacs.org |

Advanced Analytical and Spectroscopic Characterization in Iron Chlorate Research

X-ray Diffraction (XRD) for Crystalline Phase Identification and Quantification

X-ray Diffraction (XRD) is a primary technique for the analysis of crystalline materials. It provides detailed information about the atomic and molecular structure, including unit cell dimensions, bond lengths, and bond angles. For a solid compound like iron trichlorate, XRD is indispensable for confirming its crystalline phase and identifying its specific crystal structure.

In practice, a powdered sample of the synthesized this compound would be exposed to a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystalline solid, can be compared to databases or solved to determine the precise arrangement of the Fe³⁺ cations and ClO₃⁻ anions in the crystal lattice. This technique is analogous to its use in characterizing other iron salts, such as anhydrous iron(III) chloride, which is known to possess a BiI₃ structure with octahedral Fe(III) centers. wikipedia.org XRD is also quantitative, allowing for the determination of the relative amounts of different crystalline phases in a mixed sample, which is crucial for assessing the purity of the synthesized product.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Iron and Other Cation Analysis

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for determining the elemental composition of a sample, particularly for metals. researchgate.netscholarsresearchlibrary.comunil.ch In the context of this compound research, ICP-OES is the method of choice for accurately quantifying the iron content.

The process involves introducing a liquid sample, typically an acidified aqueous solution of the dissolved iron chlorate (B79027), into a high-temperature argon plasma (approximately 10,000 K). unil.ch At this temperature, the compound is broken down, and the iron atoms and ions are excited. scholarsresearchlibrary.comunil.ch As they relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of iron in the sample. ICP-OES can also be used to detect and quantify other cationic impurities that may be present. Its high speed, precision, and sensitivity make it an essential tool for verifying the stoichiometry of the compound and for quality control. scholarsresearchlibrary.com

Table 1: Common ICP-OES Wavelengths for Iron Analysis

| Element | Wavelength (nm) |

| Iron (Fe) | 238.204 |

| Iron (Fe) | 239.562 |

| Iron (Fe) | 259.940 |

Ion Chromatography (IC) for Anion (Chlorate, Chloride, Perchlorate) Quantification

Ion Chromatography (IC) is a superior analytical tool for the separation and quantification of ionic species. taylors.edu.my It is particularly vital in this compound research for the analysis of the chlorate anion (ClO₃⁻) and for the detection of related anionic impurities such as chloride (Cl⁻) and perchlorate (B79767) (ClO₄⁻). taylors.edu.mythermofisher.com The presence of these impurities can indicate side reactions during synthesis or subsequent decomposition.

A method using an anion-exchange column can simultaneously determine multiple anions. taylors.edu.my An aqueous solution of the sample is injected into the IC system, where it passes through a separation column. The anions are separated based on their affinity for the stationary phase. A conductivity detector is commonly used for quantification. taylors.edu.my For enhanced selectivity and lower detection limits, especially in complex sample matrices, IC can be coupled with mass spectrometry (IC-MS). thermofisher.comlcms.cz This hyphenated technique provides confident peak identification based on both the retention time and the mass-to-charge ratio of the anions. lcms.cz

Table 2: Example Ion Chromatography Conditions for Anion Separation

| Parameter | Value | Reference |

| Column | Tosoh TSKgel IC-Anion-PWXL PEEK | taylors.edu.my |

| Eluent | 2.0 mM Phthalic Acid | taylors.edu.my |

| Detection | Suppressed Conductivity | taylors.edu.my |

| Analyte | Retention Time (min) | |

| Chloride | ~5.5 | taylors.edu.my |

| Chlorate | ~9.0 | taylors.edu.my |

| Perchlorate | ~18.0 | taylors.edu.my |

Note: Retention times are approximate and can vary based on specific instrument conditions.

Spectrophotometric Methods for Real-Time Chlorate Concentration Monitoring

UV-Visible spectrophotometry is a versatile technique that can be adapted for real-time monitoring of reactions in solution. Aqueous solutions of iron(III) complexes are typically colored due to electronic transitions involving the metal d-orbitals. nih.gov The intensity of this color, measured as absorbance, is proportional to the concentration of the iron complex according to the Beer-Lambert law.

During the synthesis of this compound, changes in the UV-Vis spectrum could be monitored in real-time to track the formation of the Fe(III)-chlorate complex. A flow cell connected to the reaction vessel would allow for continuous measurement of the absorbance at a specific wavelength corresponding to the product. This provides valuable kinetic data on the rate of reaction. Similarly, this method can be used to study the stability of the this compound solution under different conditions, as any decomposition or ligand exchange reaction would likely result in a change in the observed spectrum. nih.gov

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment Analysis

Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is an exceptionally powerful and sensitive technique for probing the local environment of iron nuclei. ijfmr.comresearchgate.net It is considered a "gold standard" for determining the oxidation state, spin state, and coordination symmetry of iron atoms within a compound. carleton.edumst.edu

For this compound, this technique would unequivocally confirm that the iron is in the +3 oxidation state (Fe³⁺). The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). ijfmr.comacs.org The isomer shift is sensitive to the electron density at the nucleus and is characteristic of the oxidation state (e.g., Fe²⁺ vs. Fe³⁺). acs.org The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the local electric field gradient, providing insight into the symmetry of the ligands surrounding the iron atom. ijfmr.comacs.org A non-zero quadrupole splitting for this compound would indicate a distorted, non-cubic coordination environment around the Fe³⁺ ion. This technique is crucial for detailed electronic and structural characterization that complements the bulk structural information from XRD. mst.edu

Synchrotron-Based Techniques for In Situ Reaction Monitoring

Synchrotron light sources provide extremely bright and tunable X-ray beams that enable advanced characterization techniques not possible with laboratory-based instruments. tandfonline.com For iron-chlorate research, synchrotron-based methods like X-ray Absorption Spectroscopy (XAS) and time-resolved XRD offer unparalleled opportunities for in situ reaction monitoring. tandfonline.comenvchemgroup.com

XAS is element-specific and can provide information on the oxidation state and local coordination environment of iron, similar to Mössbauer spectroscopy, but it does not require a solid sample and can be used to study solutions and even amorphous or intermediate species. tandfonline.com By collecting XAS spectra in real-time during the synthesis of this compound, one could follow the evolution of the iron coordination sphere as reactants are converted to products. ccspublishing.org.cn Similarly, in situ synchrotron XRD allows for the collection of diffraction patterns on very short timescales, making it possible to monitor the formation and transformation of crystalline phases during a chemical reaction. envchemgroup.com These advanced techniques provide a dynamic picture of the reaction mechanisms, revealing transient intermediates and kinetic information that is otherwise inaccessible. tandfonline.comccspublishing.org.cn

Geochemical and Environmental Implications of Iron Chlorate Chemistry

Extraterrestrial Geochemistry: Mars as a Case Study

The Martian surface, characterized by its distinctive reddish hue, is a testament to widespread iron oxidation. While various oxidants have been proposed, chlorate (B79027) has emerged as a potent and significant contributor to the planet's iron geochemistry. Oxychlorine species, including chlorate and perchlorate (B79767) (ClO₄⁻), are globally distributed on Mars, found in soils and sedimentary rocks at concentrations up to approximately 1 wt%. mdpi.comresearchgate.net

Role of Chlorate as a Dominant Fe(II) Oxidant on the Martian Surface

Chlorate is a powerful oxidant of ferrous iron (Fe(II)), the more reduced form of iron. eos.org Laboratory experiments simulating Mars-relevant conditions have demonstrated that chlorate can effectively oxidize dissolved Fe(II) to ferric iron (Fe(III)), the oxidized state responsible for the reddish iron oxides. mdpi.comeos.org The rate of Fe(II) oxidation by chlorate is notably faster than by other potential oxidants like molecular oxygen (O₂) or UV-photooxidation, particularly under the acidic conditions that may have existed in Mars's past. mdpi.comresearchgate.net

The stoichiometry of this reaction is highly efficient, with a single chlorate ion capable of oxidizing six Fe(II) ions across a range of fluid compositions, including those rich in chloride or sulfate (B86663). mdpi.comresearchgate.net This high oxidizing capacity means that even at the low concentrations detected on the Martian surface (less than 1 wt%), chlorate could have been a major driver of iron oxidation. mdpi.com The presence of chlorate, which can percolate into the subsurface with brine migration, allows for oxidation to occur in regions shielded from atmospheric and ultraviolet oxidants. researchgate.net

Contribution to Martian Iron Oxide Mineralogy and Regolith Composition

The oxidation of Fe(II) by chlorate directly contributes to the formation of a variety of iron(III) minerals, shaping the mineralogy of the Martian regolith. mdpi.com The specific mineral products that precipitate are determined by several factors, including the fluid chemistry (chloride- or sulfate-rich), pH, and the rate of Fe(II) oxidation. mdpi.comresearchgate.net

Research has shown that this process can form many of the key iron oxides and oxyhydroxides identified on Mars. mdpi.com For instance, depending on the conditions, the reaction can yield minerals such as goethite, lepidocrocite, schwertmannite, and akaganeite. acs.org Slower oxidation rates tend to favor the formation of magnetite. mdpi.com Many of these initial mineral products are metastable and can, through subsequent diagenetic processes, transform into more stable iron oxides like hematite (B75146), which is a significant component of the Martian surface. mdpi.comresearchgate.net It has been demonstrated that 1 wt% of chlorate has the potential to produce approximately 5.7 wt% of hematite. mdpi.com This pathway provides a plausible mechanism for the formation of the diverse iron oxide deposits observed by various Mars missions. mdpi.com

The Martian regolith is a complex mixture of minerals, with iron oxides being a key component giving the planet its characteristic red color. spaceresourcetech.com The composition also includes silicates, sulfates, and carbonates. spaceresourcetech.comnasa.gov Simulants like the Mars Global Simulant (MGS-1) are designed to be mineralogically accurate, replicating this complex composition for research purposes. spaceresourcetech.comopen.ac.uk

Significance of Chlorate/Perchlorate Ratios as Hydrological Indicators on Mars

Oxychlorine species, primarily perchlorate (ClO₄⁻) and chlorate (ClO₃⁻), are widespread on Mars. researchgate.netnasa.gov While both are present, their relative abundance can provide clues about the planet's past hydrological activity. On Earth, the natural formation of these species often results in a chlorate-to-perchlorate molar ratio of 1 or greater. acs.org However, data from the Phoenix lander indicated a ratio of less than 1 on Mars. nasa.gov

This discrepancy suggests that post-depositional processes may have altered the initial ratio. One such process is the abiotic reduction of chlorate by Fe(II)-containing minerals. acs.org Chlorate is more readily reduced by these minerals than perchlorate. acs.org Therefore, in environments where water was present, allowing for interaction between dissolved chlorate and iron minerals, the chlorate concentration would decrease relative to perchlorate. A lower chlorate/perchlorate ratio could thus indicate past aqueous activity. acs.org The stability of chlorate and its subsequent impact on this ratio may serve as an indicator of the past availability of free water on Mars. acs.org Furthermore, the presence of these salts can depress the freezing point of water, potentially allowing for the existence of liquid brines on the Martian surface under current conditions. nasa.govwikipedia.org

Terrestrial Analog Environments and Iron-Chlorate Biogeochemistry

The study of iron-chlorate chemistry is not limited to extraterrestrial bodies. Certain arid and hyper-arid environments on Earth serve as valuable analogs for understanding the processes that may occur on Mars.

Presence and Transformation of Oxychlorine Species in Arid Terrestrial Systems

Natural occurrences of chlorate and perchlorate are found in extremely arid environments on Earth, such as the Atacama Desert and the Antarctic Dry Valleys. mdpi.comresearchgate.net In many of these terrestrial systems, chlorate and perchlorate are deposited at roughly equal molar ratios. acs.org The concentrations of these oxychlorine species are generally much lower than those observed on Mars, though the Atacama Desert has locations with perchlorate concentrations that are comparable. nasa.govmdpi.com

The transformation of these species in terrestrial environments can be influenced by interactions with iron minerals. Studies have shown that Fe(II)-containing minerals like wüstite, siderite, and green rust can abiotically reduce chlorate to chloride. acs.org This process is influenced by factors such as pH and the presence of other ions. acs.org For example, an increased concentration of sodium chloride has been found to enhance the rate of chlorate reduction. acs.org

Influence on Iron Cycling in Specific Soil and Aquatic Environments

Iron is a crucial element in biogeochemical cycles in both terrestrial and aquatic environments, acting as both an electron donor and acceptor for microbial metabolism. scispace.com The introduction of chlorate into these systems can influence the iron cycle. In anoxic environments, where Fe(II) is present, the introduction of chlorate can lead to its abiotic oxidation to Fe(III), altering the availability of different iron species for microorganisms. acs.orgscispace.com

While microbial metabolism involving iron is a well-established process, the role of chlorate-dependent Fe(II) oxidation in terrestrial biogeochemical cycling is an area of ongoing research. scispace.com The presence of chlorate, particularly in environments contaminated with these salts, could impact the natural iron cycle. scispace.com For instance, in anoxic sediments or water columns, the chemical oxidation of Fe(II) by chlorate could compete with microbial iron oxidation pathways. The abiotic reduction of chlorate by Fe(II)-rich minerals also has implications for the cycling of chlorine and the stability of these iron minerals in the environment. acs.org

Emerging Research Directions and Future Outlook for Iron Chlorate Studies

Development of Novel Spectroscopic and Imaging Techniques for Iron-Chlorate Reaction Interfaces

Currently, there is a lack of specific research focused on developing novel spectroscopic and imaging techniques for iron-chlorate reaction interfaces. While standard analytical methods can characterize the compound, advanced techniques to observe its reactive interfaces in real-time are not documented in existing literature. Future research could explore the adaptation of surface-sensitive techniques such as sum-frequency generation (SFG) spectroscopy or in-situ scanning tunneling microscopy (STM) to study the interactions of iron (III) chlorate (B79027) with various substrates. Such developments would be crucial for understanding its potential catalytic or electrochemical properties.

Integration of Multiscale Modeling for Predictive Understanding of Iron-Chlorate Systems

The application of multiscale modeling to iron-chlorate systems is another area with no significant published research. Computational chemistry has been extensively used to model simpler iron compounds, but predictive models for the behavior of iron (III) chlorate, particularly in complex environments, are yet to be developed. Future computational studies could focus on:

Quantum mechanical calculations to determine the electronic structure and reactivity of the Fe(ClO₃)₃ molecule.

Molecular dynamics simulations to understand its behavior in solution and at interfaces.

Continuum models to predict its performance in larger-scale applications.

The integration of these different modeling scales would be essential for a comprehensive and predictive understanding of iron-chlorate systems.

Exploration of Iron-Chlorate Interactions under Extreme Planetary Conditions (e.g., pressure, radiation)

While direct studies on iron (III) chlorate under extreme planetary conditions are absent, there is relevant research on the interaction between iron and chlorate on Mars. Scientific investigations have identified chlorate (ClO₃⁻) as a potent oxidant of ferrous iron (Fe²⁺) in the Martian regolith. This reaction is considered a key pathway for the formation of the iron (III) oxides that give Mars its characteristic red color.

Key Research Findings on Mars:

| Research Focus | Key Findings |

| Oxidation of Ferrous Iron | Chlorate is a more effective oxidant of Fe²⁺ than oxygen under certain acidic conditions relevant to early Mars. |

| Mineral Formation | The reaction between iron and chlorate leads to the formation of various iron (III) minerals, including goethite and hematite (B75146). |

| Catalytic Effects | The presence of iron-containing minerals can catalyze the thermal decomposition of chlorates, influencing the release of oxygen in the Martian environment. |

These findings suggest that iron-chlorate interactions are a significant geochemical process on Mars. However, it is important to note that this research pertains to the reaction between iron ions and chlorate ions, rather than the behavior of the pre-existing compound iron (III) chlorate under Martian conditions of extreme pressure and radiation. Future studies could investigate the stability and reactivity of synthetically produced iron (III) chlorate under simulated Martian environments to further elucidate its potential role in planetary science.

Potential for Iron-Chlorate Chemistry in Materials Science and Environmental Remediation

There is currently no documented research on the application of iron (III) chlorate in materials science or environmental remediation. The vast body of literature in these fields focuses on the utility of iron (III) chloride (FeCl₃) and other iron salts.

Potential, yet unexplored, areas of future research for iron (III) chlorate could include:

As a precursor for novel materials: Its unique combination of a high-valent iron center and oxidizing chlorate anions might be leveraged for the synthesis of new catalysts or magnetic materials.

In environmental remediation: The strong oxidizing nature of the chlorate ion, combined with the Lewis acidity of the iron (III) ion, could potentially be harnessed for the degradation of persistent organic pollutants. However, the potential for the formation of undesirable chlorinated byproducts would need to be carefully assessed.

Q & A

Q. What are the established methodologies for synthesizing high-purity iron trichlorate, and how do reaction conditions influence yield and stability?

Methodological Answer: Synthesis typically involves controlled oxidation of iron(II) precursors in chlorate-rich acidic media. Key parameters include:

- pH control (maintained below 2.0 to prevent hydrolysis).

- Temperature modulation (25–40°C to balance reaction kinetics and decomposition risks).

- Stoichiometric ratios (e.g., Fe:ClO₃⁻ molar ratios of 1:3 with excess chlorate to ensure complete oxidation). Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) is critical to confirm purity .

Q. How can spectroscopic techniques (e.g., UV-Vis, FTIR) differentiate this compound from structurally similar iron oxychlorides?

Methodological Answer:

- UV-Vis spectroscopy : Fe(ClO₃)₃ exhibits distinct absorption bands at 320 nm (ligand-to-metal charge transfer) and 450 nm (d-d transitions), absent in oxychlorides.

- FTIR analysis : Cl-O stretching vibrations in ClO₃⁻ ligands appear at 980 cm⁻¹ and 620 cm⁻¹, whereas Fe-O-Cl bonds in oxychlorides show peaks near 750 cm⁻¹. Comparative spectral libraries and reference compounds are essential for unambiguous identification .

Advanced Research Questions

Q. What mechanistic insights explain the discrepancies in reported thermal decomposition pathways of this compound?

Methodological Answer: Contradictions arise from varying experimental setups:

- Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals competing decomposition routes:

Q. How do solvent polarity and coordination environments affect the redox behavior of this compound in catalytic applications?

Methodological Answer:

- Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) shows a quasi-reversible Fe³⁺/Fe²⁺ redox couple at E₁/₂ = +0.85 V vs. SHE.

- In aqueous systems, ligand displacement by H₂O shifts the redox potential to +0.72 V, with hysteresis indicating slower kinetics. Computational studies (DFT) can correlate solvent coordination numbers with activation barriers .

Q. What strategies resolve contradictions in magnetic susceptibility data for this compound across different crystallographic studies?

Methodological Answer:

- Electron spin resonance (ESR) at low temperatures (4–100 K) identifies paramagnetic centers influenced by crystal field splitting.

- Single-crystal vs. powder samples : Discrepancies often stem from anisotropic exchange interactions in polycrystalline aggregates.

- Meta-analysis of published datasets with standardized measurement protocols (e.g., SQUID magnetometry) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.